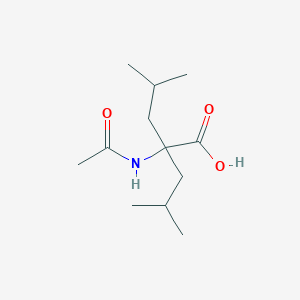
2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid is an organic compound that belongs to the class of leucine derivatives. These compounds are characterized by the presence of leucine or its derivatives, which result from reactions at the amino or carboxy groups, or from the replacement of any hydrogen of glycine by a heteroatom .
Métodos De Preparación
The synthesis of 2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid typically involves the acylation of leucine derivatives. The reaction conditions often include the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine. Industrial production methods may involve more efficient catalytic processes to ensure higher yields and purity .
Análisis De Reacciones Químicas
2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group, using reagents like sodium hydroxide or ammonia
Aplicaciones Científicas De Investigación
2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products .
Mecanismo De Acción
The mechanism of action of 2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound can inhibit or activate these enzymes, thereby affecting metabolic pathways. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
2-Acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid can be compared with other leucine derivatives, such as:
2-Acetamido-3-methyl-pentanoic acid: Similar in structure but differs in the position of the methyl group.
2-Methyl-2-propylpentanoic acid: Lacks the acetamido group, leading to different chemical properties and reactivity.
2-Methylvaleric acid: Another leucine derivative with distinct functional groups and applications .
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C12H23NO3 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
2-acetamido-4-methyl-2-(2-methylpropyl)pentanoic acid |
InChI |
InChI=1S/C12H23NO3/c1-8(2)6-12(11(15)16,7-9(3)4)13-10(5)14/h8-9H,6-7H2,1-5H3,(H,13,14)(H,15,16) |
Clave InChI |
PSZOYVKEMGAHQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC(C)C)(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)

![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)




![(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione](/img/structure/B13808909.png)





